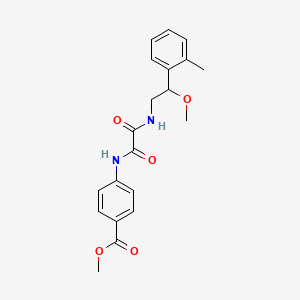
Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, an amide linkage, and a methoxy-substituted aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common method includes the reaction of methyl 4-hydroxybenzoate with 2-methoxy-2-(o-tolyl)ethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with oxalyl chloride to introduce the oxoacetamido group, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxoacetamido group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 4-hydroxybenzoate
- 2-Methoxy-2-(o-tolyl)ethylamine
- Oxalyl chloride
Uniqueness
Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 289.33 g/mol
The structure features a benzoate moiety linked to a methoxy and an amino-acetamido group, which are crucial for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Its activity may be attributed to the disruption of bacterial cell wall synthesis .
- Cytotoxic Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is absorbed efficiently when administered orally, with peak plasma concentrations achieved within 1-3 hours.
- Distribution : It exhibits moderate lipophilicity, allowing for effective distribution to tissues, including the liver and kidneys.
- Metabolism : Metabolic pathways primarily involve phase I reactions, with cytochrome P450 enzymes playing a significant role.
- Excretion : The compound is excreted mainly via urine, with a half-life ranging from 6 to 12 hours depending on dosage and individual metabolic rates.
Table 1: Summary of Research Findings
Case Study Example
In a recent study evaluating the antimicrobial properties of this compound, researchers conducted a series of tests against various pathogens. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, particularly showing a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for further development in antimicrobial therapies .
属性
IUPAC Name |
methyl 4-[[2-[[2-methoxy-2-(2-methylphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13-6-4-5-7-16(13)17(26-2)12-21-18(23)19(24)22-15-10-8-14(9-11-15)20(25)27-3/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFHGMYNSZEEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














